molecular formula C17H15FN4O B2363082 2-Fluoro-N-[1-(3-imidazol-1-ylphenyl)ethyl]pyridine-4-carboxamide CAS No. 1436316-36-7

2-Fluoro-N-[1-(3-imidazol-1-ylphenyl)ethyl]pyridine-4-carboxamide

Cat. No. B2363082
CAS RN: 1436316-36-7
M. Wt: 310.332
InChI Key: RVXSVUYFQPEDKX-UHFFFAOYSA-N
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Description

“2-Fluoro-N-[1-(3-imidazol-1-ylphenyl)ethyl]pyridine-4-carboxamide” is a chemical compound with the molecular formula C17H15FN4O. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

Imidazole is known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The specific molecular structure of “2-Fluoro-N-[1-(3-imidazol-1-ylphenyl)ethyl]pyridine-4-carboxamide” would require more specific studies or computational modeling to determine.


Chemical Reactions Analysis

Imidazole shows both acidic and basic properties due to its amphoteric nature . The specific chemical reactions involving “2-Fluoro-N-[1-(3-imidazol-1-ylphenyl)ethyl]pyridine-4-carboxamide” would depend on the reaction conditions and the other reactants involved.


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “2-Fluoro-N-[1-(3-imidazol-1-ylphenyl)ethyl]pyridine-4-carboxamide” would require experimental determination.

Scientific Research Applications

Fluorescent pH Sensor

Research highlights the design and synthesis of heteroatom-containing organic fluorophores demonstrating intramolecular charge transfer (ICT) and aggregation-induced emission (AIE) properties. These characteristics enable the fluorophores to function as fluorescent pH sensors, offering significant potential for detecting acidic and basic organic vapors in solution and solid states. This application is critical for environmental monitoring and biochemical assays where rapid and reversible pH detection is necessary (Yang et al., 2013).

Chemical Structure Analysis

Another study focuses on the synthesis and crystallographic analysis of 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide, an organic intermediate. This research provides insights into the compound's molecular structure through X-ray diffraction, FT-IR, NMR spectroscopy, and density functional theory (DFT) calculations. Understanding the physicochemical properties and molecular conformation of such compounds is crucial for the development of new materials and drugs (Qin et al., 2019).

Novel Synthesis Approaches

A study on the efficient synthesis of imidazo[1,2-a]pyridines showcases a one-pot synthesis technique that facilitates the introduction of various substituents at critical positions of the molecule. This methodological advancement streamlines the production process of such compounds, opening new avenues for medicinal chemistry and drug discovery endeavors (Crawforth & Paoletti, 2009).

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in drug therapy . Imidazole has become an important synthon in the development of new drugs . Therefore, “2-Fluoro-N-[1-(3-imidazol-1-ylphenyl)ethyl]pyridine-4-carboxamide” and other imidazole derivatives may have potential in the development of new therapeutic agents.

Mechanism of Action

properties

IUPAC Name

2-fluoro-N-[1-(3-imidazol-1-ylphenyl)ethyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c1-12(21-17(23)14-5-6-20-16(18)10-14)13-3-2-4-15(9-13)22-8-7-19-11-22/h2-12H,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXSVUYFQPEDKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2C=CN=C2)NC(=O)C3=CC(=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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